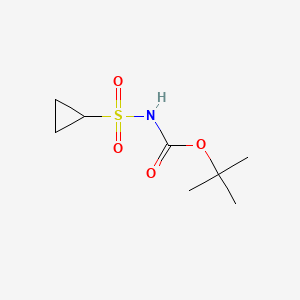

Tert-butyl cyclopropylsulfonylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-cyclopropylsulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXGDPBFRRQZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609736 | |

| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681808-26-4 | |

| Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Mechanistic Investigations of Tert Butyl Cyclopropylsulfonylcarbamate Analogues

Mechanistic Insights into tert-Butyl Group Reactivity

The tert-butyl group is a common aliphatic motif used to introduce steric bulk and conformational rigidity into molecules. chemrxiv.org Its reactivity is characterized by its propensity to form stable cationic and radical intermediates.

A primary pathway for the reaction of tert-butyl-substituted compounds involves the formation of a tert-butyl cation. This tertiary carbocation is significantly stabilized by hyperconjugation, an effect where electron density from adjacent C-H sigma bonds overlaps with the empty p-orbital of the positively charged carbon. rsc.org This inherent stability makes its formation a key step in unimolecular substitution (SN1) and elimination (E1) reactions. youtube.com

The SN1 mechanism is a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. libretexts.orgpressbooks.pub For instance, in the hydrolysis of tert-butyl chloride, the C-Cl bond first cleaves to form the tert-butyl cation and a chloride ion. libretexts.orgbyjus.com This slow step is followed by a rapid attack of a nucleophile, such as water, on the planar carbocation. byjus.com Because the nucleophile can attack from either face of the planar carbocation, reactions at a chiral center often lead to racemization. byjus.com The stability of tertiary carbocations is substantially greater than that of secondary or primary carbocations, making the SN1 pathway highly favorable for tertiary substrates. rsc.orgpressbooks.pub

| Carbocation Type | Structure | Relative Stability | Stabilizing Factors |

|---|---|---|---|

| Tertiary (e.g., tert-Butyl) | (CH₃)₃C⁺ | Most Stable | Inductive Effect, Hyperconjugation (9 C-H bonds) |

| Secondary | R₂CH⁺ | Intermediate | Inductive Effect, Hyperconjugation (fewer C-H bonds) |

| Primary | RCH₂⁺ | Least Stable | Minimal Inductive Effect and Hyperconjugation |

| Methyl | CH₃⁺ | Highly Unstable | No alkyl stabilizing groups |

The tert-butyl group can also readily form a tertiary radical, which, similar to the carbocation, is stabilized by hyperconjugation. youtube.com This stability makes compounds containing a tert-butyl group valuable precursors in radical-initiated transformations. Various reagents are employed to generate tert-butyl-containing radicals, which then propagate radical chain reactions. libretexts.org

Di-tert-butyl peroxide (DTBP) is a stable organic peroxide that serves as a radical initiator upon thermal decomposition at temperatures above 100°C. organic-chemistry.org It undergoes homolysis of the O-O bond to generate two tert-butoxy (B1229062) radicals (t-BuO•). These radicals can initiate further reactions by abstracting hydrogen atoms or adding to unsaturated bonds. acs.org

tert-Butyl hydroperoxide (TBHP) is another widely used oxidant that can generate tert-butoxy and tert-butylperoxy radicals, often facilitated by metal catalysts or photo-irradiation. nih.govnih.gov The t-BuOOH/TiO₂ photocatalytic system, for example, is a convenient source of peroxyl radicals at room temperature under visible light. mdpi.com

tert-Butyl nitrite (B80452) (t-BuONO) has gained significant attention as a versatile, metal-free reagent that can act as a source of nitro radicals under mild conditions. researchgate.netthieme-connect.comrsc.org It is used in a variety of transformations including nitration, nitrosation, and oxidation reactions, often proceeding through a radical mechanism. semanticscholar.orgrsc.org

| Reagent | Structure | Generated Radical(s) | Typical Initiation Method |

|---|---|---|---|

| Di-tert-butyl peroxide (DTBP) | (CH₃)₃COOC(CH₃)₃ | tert-Butoxy radical (t-BuO•) | Thermal (>100°C) |

| tert-Butyl hydroperoxide (TBHP) | (CH₃)₃COOH | tert-Butoxy (t-BuO•), tert-Butylperoxy (t-BuOO•) | Metal catalysis, Heat, Light |

| tert-Butyl nitrite (t-BuONO) | (CH₃)₃CONO | tert-Butoxy radical (t-BuO•), Nitrogen dioxide radical (•NO₂) | Mild heat, Light |

The large size of the tert-butyl group exerts a significant steric influence on reaction outcomes. researchgate.net This steric hindrance can impede the approach of reagents to nearby reaction centers, thereby influencing regioselectivity and stereoselectivity. For example, in electrophilic aromatic substitution of tert-butylbenzene, the bulky group sterically hinders the ortho positions, leading to a higher proportion of the para-substituted product. stackexchange.com

Electronically, the tert-butyl group is considered electron-donating through an inductive effect, where the alkyl groups push electron density through the sigma bonds. stackexchange.com This effect can stabilize adjacent electron-deficient centers, such as carbocations. The insertion of tert-butyl groups can also influence the electronic properties of molecules by raising the energy levels of molecular orbitals, such as the LUMO, through hyperconjugation and electrostatic effects. nih.gov These combined steric and electronic effects can be harnessed to control reaction kinetics and product distribution. acs.orgresearchgate.net

Reactivity Profile of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is the smallest possible cycloalkane, and its chemistry is dominated by the consequences of its significant ring strain.

Cyclopropane (B1198618) possesses a total ring strain of approximately 27-28 kcal/mol, which arises from two main factors: angle strain and torsional strain. utexas.edumasterorganicchemistry.com

Angle Strain : The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This compression leads to poor orbital overlap and weaker, more reactive C-C bonds. utexas.eduwikipedia.org

Torsional Strain : The C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces additional instability. wikipedia.org

This high strain energy substantially weakens the C-C bonds of the ring, making cyclopropane and its derivatives susceptible to ring-opening reactions that are not observed in less strained systems like cyclohexane. utexas.edu The relief of this strain provides a powerful thermodynamic driving force for such reactions. masterorganicchemistry.comnih.gov Consequently, cyclopropanes bearing electron-accepting groups can act as potent electrophiles, undergoing polar ring-opening reactions with nucleophiles. nih.gov

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Source of Strain |

|---|---|---|

| Cyclopropane | ~27.5 | Angle and Torsional Strain |

| Cyclobutane | ~26.5 | Angle and Torsional Strain |

| Cyclopentane | ~6.5 | Mainly Torsional Strain |

| Cyclohexane (Chair) | ~0 | Essentially Strain-Free |

The conformation of the cyclopropyl group relative to an adjacent functional group can significantly impact the molecule's reactivity. The orientation of the ring determines the extent of electronic communication between the cyclopropyl's Walsh orbitals and the π-system of the substituent. For example, in cyclopropyl methyl ketone, computational and experimental studies have shown that the s-cis conformation, where the carbonyl group is eclipsed with the cyclopropyl ring, is the most stable arrangement. uwlax.edu The rotational barrier and preferred conformation can influence the accessibility of the reaction center and the stereochemical outcome of reactions. The specific conformational preferences in cyclopropyl-substituted compounds are critical for understanding their reactivity patterns and designing selective transformations. acs.orgresearchgate.net

Reactivity and Transformation Mechanisms of the Sulfonylcarbamate Linkage

The sulfonylcarbamate group is a key determinant of the chemical behavior of these molecules. Its stability and susceptibility to cleavage are influenced by the electronic and steric nature of its substituents.

Cleavage Mechanisms of Sulfonylcarbamates

The cleavage of the sulfonylcarbamate linkage can proceed through various mechanisms, depending on the reaction conditions. Electrochemical methods have proven effective for the selective deprotection of sulfonylcarbamates. rsc.org Studies on substituted benzenesulfonamides and their corresponding tert-butyl sulfonylcarbamates have shown that the presence of the tert-butyl carbamate (B1207046) facilitates the cleavage of the S-N bond. rsc.org

The cleavage potentials for a series of substituted N-benzylbenzenesulfonamides and their corresponding tert-butyl sulfonylcarbamate derivatives were determined using cyclic voltammetry. The results indicate that the sulfonylcarbamates undergo cleavage at less negative potentials compared to the parent sulfonamides, demonstrating that the tert-butyl carbamate group makes the S-N bond more susceptible to electrochemical reduction. rsc.org

Table 1: Electrochemical Cleavage Potentials of N-Benzylbenzenesulfonamides and their Tert-butyl Sulfonylcarbamate Derivatives rsc.org

| Substituent (X) in X-C₆H₄SO₂- | Sulfonamide Cleavage Potential (V) | Tert-butyl Sulfonylcarbamate Cleavage Potential (V) |

| 4-Methoxy | -2.64 | -2.34 |

| 4-Methyl | -2.62 | -2.32 |

| Hydrogen | -2.55 | -2.28 |

| 4-Chloro | -2.45 | -2.18 |

| 4-Cyano | -1.98 | -1.79 |

| 4-Nitro | -1.05 | -0.86 |

Data sourced from a study on the synthesis and cathodic cleavage of substituted benzenesulfonamides and their tert-butyl sulfonylcarbamate derivatives. rsc.org

This enhanced reactivity is attributed to the electron-withdrawing nature of the tert-butoxycarbonyl group, which weakens the S-N bond. The cleavage process results in the formation of the corresponding sulfonamide and byproducts derived from the carbamate moiety. rsc.org

Electrophilic and Nucleophilic Reactions of the Carbamate and Sulfonyl Functionalities

The sulfonylcarbamate linkage contains multiple sites susceptible to attack by both electrophiles and nucleophiles.

Nucleophilic Reactions:

The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and the nitrogen atom of the carbamate. This makes it a prime target for nucleophilic attack. Nucleophilic substitution at the sulfur atom of sulfonyl compounds is a well-established reaction class. nih.gov In the context of tert-butyl cyclopropylsulfonylcarbamate analogues, strong nucleophiles can attack the sulfonyl sulfur, leading to the cleavage of the S-N bond and the formation of a sulfonate and the corresponding carbamate anion.

Furthermore, the nitrogen atom of the sulfonamide can, under certain conditions, undergo nucleophilic substitution. For instance, arylsulfonamides have been shown to react with phosphide (B1233454) anions in a novel nucleophilic substitution at the nitrogen atom. nih.gov

The cyclopropyl group can also influence nucleophilic reactions. The Walsh orbitals of the cyclopropane ring can interact with adjacent reactive centers, potentially stabilizing transition states. Studies on cyclopropyl carbanions derived from sulfonyl-substituted cyclopropanes have shown that the stereoselectivity of their reactions with electrophiles is influenced by the sulfonyl group. acs.orglookchem.com

Electrophilic Reactions:

While the sulfonyl group is electrophilic, the nitrogen atom of the carbamate can exhibit nucleophilic character, although this is significantly diminished by the adjacent sulfonyl and carbonyl groups. Electrophilic addition to the nitrogen is generally difficult due to this electron-withdrawing environment. However, under strongly basic conditions, deprotonation of the nitrogen could generate a more nucleophilic species capable of reacting with electrophiles.

More commonly, electrophilic attack occurs at other sites within the molecule, depending on the specific analogue. For aromatic analogues, electrophilic aromatic substitution would be a primary consideration. wikipedia.org

V. Broader Synthetic Applications and Analog Development

Utilization of the tert-Butyl Carbamate (B1207046) Moiety as a Protecting Group in Complex Syntheses

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis, particularly for amines. rsc.orggenscript.comnumberanalytics.com Its popularity stems from its stability under a variety of reaction conditions and the ease with which it can be introduced and subsequently removed under mild acidic conditions. genscript.comwuxibiology.com This allows for the selective manipulation of other functional groups within a molecule without unintended reactions involving the protected amine. genscript.comnbinno.com

The primary application of the tert-butyl carbamate (Boc) group is the protection of primary and secondary amines. jk-sci.comsigmaaldrich.com The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comhighfine.com This reaction forms a stable N-tert-butylcarbamate, effectively masking the nucleophilicity and basicity of the amine. sigmaaldrich.comchemistrysteps.com

The Boc group is robust and stable to many nucleophiles and basic conditions, making it compatible with a wide array of subsequent chemical transformations. organic-chemistry.org Its use is prevalent in the synthesis of peptides, natural products, and pharmaceuticals, where precise control over reactive amine functionalities is crucial. genscript.comnumberanalytics.comnbinno.com For instance, in peptide synthesis, the Boc group protects the α-amino group of an amino acid, allowing for the controlled formation of peptide bonds. numberanalytics.com

Deprotection of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA) or by heating. masterorganicchemistry.commasterorganicchemistry.com The mechanism of acidic cleavage involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. jk-sci.comchemistrysteps.com

Table 1: Common Reagents and Conditions for Boc Protection and Deprotection of Amines

| Transformation | Reagents | Typical Solvents | Conditions | Reference |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Room Temperature | numberanalytics.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane | Room Temperature | rsc.orgjk-sci.com |

| Deprotection (Thermal) | Heat | High-boiling solvents (e.g., Toluene, Xylene) | High Temperature | nih.gov |

Protection of Alcohol and Carboxylic Acid Functional Groups

While less common than for amines, the tert-butyl carbamate moiety, or more accurately its precursor di-tert-butyl dicarbonate (Boc₂O), can also be used to protect alcohols. acsgcipr.org The reaction of an alcohol with Boc₂O, often catalyzed by a Lewis acid or a base like 4-(dimethylamino)pyridine (DMAP), can lead to the formation of tert-butyl ethers or tert-butoxycarbonyl (Boc) protected alcohols. acs.orgacs.org The outcome of the reaction can be influenced by the nature of the catalyst used. acs.org

Similarly, carboxylic acids can be converted to their tert-butyl esters, which serve as a protecting group. This is generally achieved through different methods than direct reaction with Boc₂O.

A key advantage of the Boc protecting group is its utility in orthogonal protecting group strategies. numberanalytics.com Orthogonal protection involves the use of multiple protecting groups in a single molecule that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.meorganic-chemistry.orgvaia.com

The Boc group, being acid-labile, is orthogonal to several other common protecting groups. organic-chemistry.org For example, it is frequently used in combination with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comnumberanalytics.comuniurb.it This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis, where different amino acid residues need to be selectively deprotected and coupled in a specific sequence. fiveable.meresearchgate.net

Table 2: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 | Cleavage Condition | Protecting Group 2 (Orthogonal to Boc) | Cleavage Condition | Reference |

|---|---|---|---|---|

| Boc | Acidic (e.g., TFA) | Fmoc | Basic (e.g., Piperidine) | numberanalytics.comorganic-chemistry.org |

| Boc | Acidic (e.g., TFA) | Cbz (Z) | Hydrogenolysis (H₂, Pd/C) | masterorganicchemistry.commasterorganicchemistry.com |

| Boc | Acidic (e.g., TFA) | Alloc | Pd(0) catalyzed | uniurb.it |

The ability to selectively remove one N-Boc group in the presence of another, for instance, distinguishing between aryl and alkyl N-Boc derivatives through temperature control, further highlights the versatility of this protecting group in sophisticated synthetic designs. nih.gov

Synthetic Utility of the Cyclopropyl (B3062369) Moiety in Molecular Architecture

The cyclopropyl group is a valuable structural motif in medicinal chemistry and drug design. dntb.gov.uairis-biotech.de Its incorporation into molecular scaffolds can significantly influence the pharmacological properties of a compound. acs.orgresearchgate.net The unique electronic and steric properties of the cyclopropane (B1198618) ring make it a desirable feature in the design of new therapeutic agents. scientificupdate.com

The construction of molecules containing a cyclopropyl ring can be achieved through various synthetic methods. thieme-connect.com These include the catalytic cyclopropanation of alkenes with diazo compounds, the Simmons-Smith reaction, and the Corey-Chaykovsky reaction. thieme-connect.com Additionally, cyclopropyl-containing building blocks, such as cyclopropylamine (B47189) and cyclopropanecarbonyl chloride, can be incorporated into larger molecules. thieme-connect.com

Recent advances in synthetic methodology have focused on developing more efficient and practical ways to introduce the cyclopropyl moiety. psu.edu Chemoenzymatic strategies have been developed for the stereoselective synthesis of cyclopropyl ketones, which can then be diversified into a range of chiral cyclopropane-containing scaffolds. nih.govacs.org Other innovative approaches include cobalt-catalyzed cross-coupling reactions and hydrogen-borrowing catalysis to form α-cyclopropyl ketones. acs.orgorganic-chemistry.org These methods provide access to a diverse array of molecular architectures for drug discovery and development. nih.gov

The cyclopropane ring possesses a unique set of properties that can be exploited in molecular design. The three carbon atoms of the ring are coplanar, and the C-C bonds are shorter and have more π-character than those in alkanes. acs.org This rigid, three-membered ring can act as a conformational constraint, locking a molecule into a specific three-dimensional shape. iris-biotech.deacs.org

The incorporation of a cyclopropyl group can lead to several beneficial effects, including:

Enhanced Potency : The rigid nature of the cyclopropyl group can help to orient other functional groups for optimal interaction with a biological target. acs.org

Increased Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation. acs.orgscientificupdate.com

Improved Pharmacokinetic Properties : The cyclopropyl group can influence properties such as brain permeability and plasma clearance. acs.org

Modulation of pKa : It can alter the pKa of nearby functional groups, which can affect a drug's absorption and distribution. acs.org

Synthetic Strategies Employing Sulfonyl-Containing Groups

The sulfonyl functional group is a cornerstone in modern organic synthesis, offering a unique combination of stability, reactivity, and stereodirecting capabilities. Its presence in a molecule can dramatically influence the outcome of chemical transformations, making it a valuable tool for synthetic chemists. The following sections explore two key strategic applications of sulfonyl-containing moieties: their use as chiral auxiliaries to control stereochemistry and their role in sulfonylation reactions to introduce the sulfonyl group itself.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The sulfinyl group (a close relative of the sulfonyl group), particularly in the form of tert-butanesulfinamide (TBSA), has emerged as a dominant and versatile chiral auxiliary for the asymmetric synthesis of amines. numberanalytics.com Developed by Ellman and coworkers, this reagent condenses with aldehydes and ketones to form N-sulfinylimines. The chiral sulfinyl group then effectively directs the stereoselective addition of nucleophiles to the imine C=N bond. nih.gov

The high degree of stereocontrol is often rationalized by the formation of a six-membered, chair-like transition state where the nucleophile's metal counter-ion coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. nih.gov This rigid, chelated structure forces the nucleophile to attack from a specific face, leading to high diastereoselectivity. nih.gov The advantages of the tert-butylsulfinyl group over other auxiliaries, such as arenesulfinamides, include enhanced stereoselectivity and a reduction in side reactions. nih.gov After the key bond formation, the auxiliary can be easily cleaved under acidic conditions to reveal the chiral primary amine, often in high enantiomeric purity. numberanalytics.comresearchgate.net This methodology has been successfully applied to the synthesis of a wide array of chiral amines, including α-branched amines and amino alcohols. researchgate.net

The power of this strategy is also evident in the synthesis of complex structures like chiral cyclopropylamines. Research has shown that chiral N-sulfinyl ketimines can be used to generate chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. researchgate.net This demonstrates the effectiveness of the sulfinyl auxiliary in controlling the stereochemistry of reactions that form strained ring systems.

Below is a table summarizing the key features of sulfinyl groups as chiral auxiliaries.

Table 1: Features of Sulfinyl Groups in Asymmetric Synthesis| Feature | Description | Key Advantages |

|---|---|---|

| Stereodirecting Group | The chiral sulfur center effectively guides the approach of nucleophiles. | High diastereoselectivity, predictable stereochemical outcome. |

| Chelation Control | The sulfinyl oxygen and imine nitrogen can coordinate with metal ions. | Formation of rigid transition states, enhanced stereoselectivity. nih.gov |

| Broad Substrate Scope | Reacts with a wide range of aldehydes and ketones. | Versatile for synthesizing diverse chiral amines. numberanalytics.comresearchgate.net |

| Facile Cleavage | The auxiliary is typically removed with mild acid treatment. | Easy recovery of the desired product without racemization. researchgate.net |

Sulfonylation is a fundamental transformation that involves the introduction of a sulfonyl group (R-SO2-) into a molecule, typically by forming a bond between the sulfur atom and a carbon, nitrogen, or oxygen atom. The resulting sulfonamides, sulfonic esters (sulfonates), and sulfones are prevalent structures in pharmaceuticals and agrochemicals.

The most common reagents for sulfonylation are sulfonyl chlorides (R-SO2Cl), which react readily with nucleophiles like amines and alcohols in the presence of a base. nih.gov However, a variety of other sulfonyl-containing compounds have been developed as effective sulfonylation agents, broadening the scope and utility of this reaction. For instance, N-sulfonylbenzotriazoles have been successfully used for the C-sulfonylation of carbon nucleophiles such as nitriles and reactive heteroaromatics. researchgate.net

The reactivity of the sulfonyl group is central to these transformations. The sulfur atom in a sulfonyl group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles. The specific nature of the leaving group attached to the sulfonyl moiety dictates the reactivity and conditions required for the reaction.

While direct use of sulfonylcarbamates as general sulfonating agents is less common than sulfonyl chlorides, the related sulfonyl isocyanates, which can be generated in situ from sulfonyl azides, undergo reactions with nucleophiles to form N-acylsulfonamides and sulfonylureas. researchgate.net The table below outlines common types of sulfonylation reactions.

Table 2: Overview of Common Sulfonylation Reactions| Reaction Type | Nucleophile | Product | Typical Reagent |

|---|---|---|---|

| N-Sulfonylation | Amines (R'-NH2) | Sulfonamides (R-SO2-NHR') | Sulfonyl Chloride |

| O-Sulfonylation | Alcohols (R'-OH) | Sulfonic Esters (R-SO2-OR') | Sulfonyl Chloride |

| C-Sulfonylation | Carbanions (R'-) | Sulfones (R-SO2-R') | N-Sulfonylazole researchgate.net |

Development of Analogues and Derivatives for Diversified Chemical Research

Continuous innovation in synthetic methodology relies on the development of new reagents and auxiliaries with improved properties. For sulfonyl-containing compounds, this involves modifying their structure to enhance reaction efficiency, expand their applicability to a wider range of substrates, or to create specific tools for investigating reaction mechanisms.

The widespread success of tert-butanesulfinamide (TBSA) as a chiral auxiliary has prompted the development of second-generation systems to improve its synthesis and handling, particularly for large-scale applications. nih.gov A significant challenge in the original synthesis of TBSA was the use of hazardous reagents and cryogenic temperatures. To overcome this, a modified approach using a recyclable, phenol-based chiral template was designed. This template reacts to form a chiral sulfinyl transfer agent, a benzo nih.govresearchgate.netresearchgate.netoxathiazin-2-one, which allows for the synthesis of TBSA under much milder and safer conditions. researchgate.net

Another strategy for enhancing efficiency involves creating more complex, scaffold-based sulfinyl transfer agents. For example, chiral oxathiazine 2-oxide scaffolds, which use TBSA itself as the source of chirality, have been developed. These agents facilitate the transfer of the chiral sulfinyl group and are designed with the aim of being supported on solid phases, which would simplify their recovery and reuse.

The steric and electronic properties of the auxiliary can also be tuned to optimize performance. It has been observed that bulky substituents on the sulfinamide, such as tert-butyl or triisopropylbenzene, generally provide higher stereoselectivities in asymmetric additions. researchgate.net This has led to the development of a range of auxiliaries with different substitution patterns, allowing chemists to select the optimal auxiliary for a specific transformation, a concept known as a "tunable auxiliary approach".

The following table highlights key modifications made to sulfinyl auxiliaries.

Table 3: Modifications of Sulfinyl Auxiliaries for Enhanced Performance| Modification Strategy | Example | Improvement |

|---|---|---|

| Second-Generation Template | Phenol-based template for TBSA synthesis researchgate.net | Avoids hazardous reagents and low temperatures; enhances safety and scalability. |

| Scaffold-Based Transfer Agents | Chiral oxathiazine 2-oxides | Designed for easier recovery and potential for solid-phase support. |

| Steric Tuning | Use of triisopropylbenzenesulfinamide (TIPPSA) researchgate.net | Increased steric bulk can lead to higher stereoselectivity in certain reactions. |

| Solvent Optimization | Use of CH2Cl2 instead of ethereal solvents nih.gov | Prevents competitive coordination to the metal center, preserving the chelated transition state and enhancing stereoselectivity. |

Understanding the precise pathway of a chemical reaction is crucial for its optimization and broader application. Sulfonyl-containing compounds can be specifically derivatized to serve as mechanistic probes, providing insight into reaction intermediates and transition states.

One of the most powerful techniques for elucidating reaction mechanisms is isotopic labeling . By replacing an atom with one of its heavier isotopes (e.g., ¹⁶O with ¹⁸O), chemists can trace the path of that atom through a complex transformation. A late-stage ¹⁸O-labeling method for primary sulfonamides has been developed. This process involves a "degradation-reconstruction" pathway where the unlabeled sulfonamide is converted to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O before being converted back to the sulfonamide. This allows for the precise tracking of the sulfonyl oxygens in subsequent reactions or metabolic studies. chemrxiv.org

Another approach is to design derivatives that act as precursors for highly reactive intermediates. For example, sulfinyl radicals have been historically difficult to study due to their transient nature. To address this, researchers have designed and synthesized sulfinyl sulfones as stable, solid precursors. These molecules can be induced to undergo homolytic cleavage of the S-S bond, generating sulfinyl radicals in situ in a controlled manner. This has enabled detailed experimental and theoretical investigations into the mechanism of sulfinyl radical additions to alkenes and alkynes. nih.gov

Finally, derivatization is used to create chemical probes for studying biological systems. Sulfonyl fluorides have been developed as probes that can covalently bind to specific amino acid residues, such as histidine, in proteins. By incorporating a sulfonyl fluoride (B91410) into a molecule known to interact with a target protein like cereblon, researchers can map binding sites and gain a deeper understanding of the molecular interactions that govern biological activity.

Vi. Future Research Directions for Tert Butyl Cyclopropylsulfonylcarbamate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of tert-butyl cyclopropylsulfonylcarbamate and its derivatives is a key area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future efforts are expected to focus on greener and more sustainable alternatives.

One promising avenue is the adoption of deep eutectic solvents (DESs) for the synthesis of sulfonamides. uniba.it These solvents are biodegradable, have low toxicity, and can be recycled, offering a significant environmental advantage over conventional volatile organic compounds. uniba.it Research could explore the reaction of cyclopropanesulfonamide (B116046) with di-tert-butyl dicarbonate (B1257347) in various DES formulations to optimize the synthesis of the target molecule. The practicality of such methods has been demonstrated in the sustainable synthesis of other pharmaceutically relevant sulfonamides. uniba.it

Furthermore, the development of catalytic, one-pot procedures represents another important research direction. For instance, methods involving the in-situ generation of sulfonyl chlorides from thiols followed by reaction with amines in sustainable solvents like water or ethanol (B145695) could be adapted for the synthesis of cyclopropylsulfonylcarbamates. rsc.orgresearchgate.net Such processes, which can be performed under mild, aerobic conditions, would streamline the synthesis and reduce the environmental impact. uniba.itresearchgate.net

Future research could also focus on flow chemistry approaches. Microreactor systems have been shown to enable a direct and sustainable synthesis of tertiary butyl esters with high efficiency and versatility compared to batch processes. orgsyn.org Applying this technology to the synthesis of this compound could lead to improved yields, better process control, and enhanced safety.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, low toxicity | Optimization of DES composition and reaction conditions |

| Catalytic One-Pot Synthesis | Reduced waste, simplified procedure | Development of efficient catalysts and use of green solvents |

| Flow Chemistry | Improved yield and safety, better process control | Design and optimization of microreactor systems |

Advanced Mechanistic Elucidation of Complex Transformations

The intricate interplay of the functional groups in this compound suggests a rich and complex reactivity profile that warrants detailed mechanistic investigation. Future research in this area will likely employ a combination of experimental and computational methods to unravel the underlying pathways of its transformations.

A key area of interest is the role of the cyclopropyl (B3062369) group in modulating the reactivity of the sulfonylcarbamate moiety. The strained three-membered ring can participate in various reactions, including ring-opening transformations under radical or ionic conditions. Mechanistic studies could explore the fragmentation-recombination reactions of this compound, potentially initiated by radical SAM enzymes or other radical initiators. nih.gov Understanding these pathways could lead to the development of novel synthetic methods that leverage the unique reactivity of the cyclopropyl group.

Computational studies, such as Density Functional Theory (DFT) calculations, will be instrumental in mapping the potential energy surfaces of reactions involving this compound. researchgate.net These studies can provide insights into transition state geometries, activation energies, and reaction kinetics, helping to rationalize experimental observations and predict new reaction outcomes. For example, computational modeling could be used to investigate the conformational preferences of the molecule and how they influence its reactivity in different chemical environments. nih.gov

Furthermore, advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, could be employed to detect and characterize transient intermediates in reactions involving this compound. These experimental approaches, combined with kinetic studies, would provide a detailed picture of the reaction mechanisms at a molecular level.

Applications in the Synthesis of Intricate Organic Molecules

The unique structural features of this compound make it a potentially valuable building block for the synthesis of complex and biologically active molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. orgsyn.org The cyclopropyl ring is a common motif in many natural products and pharmaceuticals, often conferring unique conformational constraints and metabolic stability.

Future research is expected to explore the use of this compound as a precursor for the synthesis of novel amino acids and peptide analogues. The sulfonylcarbamate group can act as a versatile handle for further functionalization, allowing for the introduction of diverse substituents. For instance, it could be employed in the synthesis of constrained cyclopropyl-containing dipeptides, which are of interest in medicinal chemistry for their potential to mimic or inhibit protein-protein interactions.

The compound could also serve as a key intermediate in the total synthesis of complex natural products. The strategic incorporation of the cyclopropylsulfonylcarbamate moiety could enable diastereoselective transformations and facilitate the construction of challenging stereocenters. For example, N-tert-butylsulfinyl imines, which are structurally related to the sulfonylcarbamate, have been extensively used in the asymmetric synthesis of alkaloids and other bioactive compounds. orgsyn.org

Moreover, the development of derivatives of this compound could lead to new classes of compounds with interesting biological activities. For example, the synthesis and evaluation of libraries of related compounds could identify new antibacterial agents or enzyme inhibitors. sigmaaldrich.comnih.gov

Table 2: Potential Applications in Organic Synthesis

| Application Area | Synthetic Strategy | Potential Outcomes |

| Peptide Synthesis | Incorporation as a non-natural amino acid precursor | Novel constrained peptides with enhanced biological activity |

| Total Synthesis | Use as a chiral building block | Efficient construction of complex natural products |

| Medicinal Chemistry | Derivatization and biological screening | Discovery of new therapeutic agents |

常见问题

Q. How can computational modeling enhance the design of this compound derivatives for biological activity studies?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins. Combine with molecular dynamics simulations to assess conformational stability. Validate predictions via synthesis and in vitro assays, prioritizing derivatives with favorable ADMET profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。